molecular formula C9H12BrN3Si B11849918 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Katalognummer: B11849918
Molekulargewicht: 270.20 g/mol
InChI-Schlüssel: WUUXSIFKHBLCMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a chemical compound with the molecular formula C9H12BrN3Si and a molecular weight of 270.20 g/mol . This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and an ethynyl group attached to a pyrazin-2-amine core. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves the reaction of 6-bromo-2-chloropyrazine with trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted pyrazin-2-amines.

    Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.

    Reduction Reactions: Products include dihydropyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with specific molecular targets. The bromine atom and the ethynyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Vergleich Mit ähnlichen Verbindungen

Comparison: 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct chemical reactivity and stability. Compared to its analogs, this compound exhibits enhanced lipophilicity and stability, making it a valuable tool in various research applications .

Eigenschaften

Molekularformel

C9H12BrN3Si

Molekulargewicht

270.20 g/mol

IUPAC-Name

6-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine

InChI

InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13)

InChI-Schlüssel

WUUXSIFKHBLCMQ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C#CC1=NC=C(N=C1N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.